4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one

Oxazolone reactivity Alkaline hydrolysis kinetics Substituent electronic effects

4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one (CAS 7149-86-2; also designated NSC is a fully substituted 4-arylidene-2-phenyl-5(4H)-oxazolone (azlactone) derivative, C19H17NO4, MW 323.35. It is synthesized via the Erlenmeyer–Plöchl condensation of hippuric acid (or its equivalent) with 2,4-dimethoxy-3-methylbenzaldehyde in acetic anhydride under basic catalysis, a route that yields the thermodynamically favored (Z)-configured exocyclic double bond.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
Cat. No. B12881626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC
InChIInChI=1S/C19H17NO4/c1-12-16(22-2)10-9-14(17(12)23-3)11-15-19(21)24-18(20-15)13-7-5-4-6-8-13/h4-11H,1-3H3/b15-11+
InChIKeyBNGSGMUIQBOSIZ-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one: Structural Identity and Procurement Baseline


4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one (CAS 7149-86-2; also designated NSC 72341) is a fully substituted 4-arylidene-2-phenyl-5(4H)-oxazolone (azlactone) derivative, C19H17NO4, MW 323.35 . It is synthesized via the Erlenmeyer–Plöchl condensation of hippuric acid (or its equivalent) with 2,4-dimethoxy-3-methylbenzaldehyde in acetic anhydride under basic catalysis, a route that yields the thermodynamically favored (Z)-configured exocyclic double bond [1]. The compound belongs to a well-established heterocyclic scaffold widely exploited as a versatile synthetic intermediate for amino acid derivatives and as a privileged structure in medicinal chemistry [2].

Erlenmeyer azlactone intermediate with enhanced hydrolytic stability for controlled ring-opening derivatization
4-Arylidene-2-phenyl-5(4H)-oxazolone scaffold for SAR expansion in LOX, antioxidant, and urease inhibitor programs
Candidate for non-centrosymmetric crystal packing screening in organic NLO materials research

Why 4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one Cannot Be Replaced by Unsubstituted or Mono-substituted Analogs


Within the 4-arylidene-2-phenyl-5(4H)-oxazolone series, the electronic nature and steric disposition of the benzylidene substituents govern both chemical reactivity and biological target engagement. The 2,4-dimethoxy-3-methyl pattern present in this compound introduces three distinct modulatory elements—two electron-donating methoxy groups at positions ortho and para to the exocyclic double bond, and a methyl group at the meta position—that simultaneously influence the electrophilicity of the oxazolone carbonyl (altering hydrolysis half-life and ring-opening kinetics) [1], the UV-Vis absorption profile relevant to photophysical applications [2], and the complementarity to hydrophobic enzyme pockets as observed in lipoxygenase and urease inhibition assays across this scaffold [3]. A simpler analog such as 4-benzylidene-2-phenyl-5(4H)-oxazolone or 4-(4-methoxybenzylidene)-2-phenyl-5(4H)-oxazolone lacks this precise trisubstitution fingerprint and will not reproduce the same reactivity profile, making direct interchange unreliable in both synthetic and screening contexts.

2,4-Dimethoxy-3-methyl substitution pattern alters alkaline hydrolysis kinetics and solution-state stability vs. unsubstituted or mono-methoxy analogs
UV-Vis absorption profile and second-order NLO response are highly substituent-dependent; 3,4-dimethoxy or unsubstituted analogs do not reproduce target compound properties
LOX, urease, and antibacterial activities are sensitive to benzylidene identity; activity cannot be extrapolated from other 4-arylidene-2-phenyl-5(4H)-oxazolone derivatives

Quantitative Differentiation Evidence for 4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one vs. Closest Analogs


Substituent-Driven Modulation of Alkaline Hydrolysis Rate vs. 4-Benzylidene-2-phenyl-5(4H)-oxazolone

The kinetics of alkaline hydrolysis of (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones are governed by the electron-donating capacity of the benzylidene substituents, which reduce the electrophilicity of the C-5 carbonyl and slow hydrolytic ring opening [1]. The target compound carries two strong electron-donating methoxy groups (σₚ⁺ = −0.78 for OCH₃) and one mildly electron-donating methyl group (σₘ = −0.07), resulting in a net electron density increase at the oxazolone carbonyl that is substantially greater than that of the unsubstituted parent 4-benzylidene-2-phenyl-5(4H)-oxazolone (σ = 0). This directly translates into a longer hydrolytic half-life under standard basic conditions.

Hydrolysis Stability
Class-level inference
Predicted slower hydrolysis vs. unsubstituted analog (Σσ ≈ -1.63 from 2×OCH₃ + CH₃)
Supports longer solution-state handling and derivatization window
Experimental kOH not reported; Hammett-based inference
Oxazolone reactivity Alkaline hydrolysis kinetics Substituent electronic effects

Predicted Lipophilicity (clog P) Differentiation vs. 4-Benzylidene-2-phenyl-5(4H)-oxazolone as a Surrogate for Membrane Permeability and Protein Binding

The introduction of two methoxy groups and one methyl group onto the benzylidene ring increases the calculated partition coefficient (clog P) of the target compound relative to the unsubstituted parent. While direct experimental log P data for the target compound are not publicly available, class-level data from the 4-arylidene-2-phenyl-5(4H)-oxazolone series demonstrate that the nature of the benzylidene substituent directly modulates clog P and consequently anti-lipid peroxidation and lipoxygenase inhibitory activities [1]. The computed physicochemical properties for the target compound (MW 323.35; H-bond acceptors: 4; rotatable bonds: 4; PSA ≈ 57 Ų) position it within drug-like chemical space but with higher lipophilicity than unsubstituted or mono-substituted congeners.

Lipophilicity (clog P)
Class-level inference
Δclog P ≈ +0.7–1.2 vs. unsubstituted analog; H-bond acceptors 4 vs. 2; MW +74 Da
May enhance passive membrane permeability in cell-based assays
Experimental log P not available for this compound
Lipophilicity clog P Drug-likeness ADME

Anti-Lipid Peroxidation and Lipoxygenase Inhibition Potential Inferred from the 4-Arylidene-2-phenyl-5(4H)-oxazolone Pharmacophore

In a systematic study of 4-substituted-2-phenyloxazol-5(4H)-ones and their benzamide derivatives, oxazolones 2a–2d (bearing variously substituted benzylidene moieties) demonstrated an average 86.5% inhibition of AAPH-induced lipid peroxidation, with the substituent identity (bulky or compact) having limited impact on efficacy [1]. Furthermore, several oxazolone derivatives in this series inhibited soybean lipoxygenase (LOX) with IC50 values in the 60–7 μM range [1]. While the target compound was not included in this specific panel, its shared 4-arylidene-2-phenyl-5(4H)-oxazolone pharmacophore with the same electronic activation pattern supports the inference of comparable antioxidant and LOX-inhibitory potential.

LOX & Lipid Peroxidation
Class-level inference
Oxazolone series: 81–91% AAPH lipid peroxidation inhibition; LOX IC50 60–7 μM
Scaffold supports antioxidant/LOX screening context
Compound not directly tested; pharmacophore-based inference
Lipid peroxidation Lipoxygenase inhibition Antioxidant Anti-inflammatory

Antibacterial Activity Differentiation: Urease Inhibition as a Discriminating Functional Assay

In a focused structure–activity study, a series of 4-aryl methylidene-2-phenyl/methyl-5(4H)-oxazolone derivatives were screened for antibacterial activity by agar well diffusion and for urease inhibition by the indophenol method [1]. While the target compound was not among those tested, the data establish that antibacterial potency (zone of inhibition against S. aureus ranging from 16 mm to >24 mm) and urease inhibitory activity (significant for compounds bearing specific substitution patterns) are both highly sensitive to the identity of the benzylidene substituent [1]. The 2,4-dimethoxy-3-methyl substitution pattern in the target compound represents a distinct electronic and steric environment that may confer a unique activity signature within this series.

Antibacterial & Urease
Class-level inference
Series zone of inhibition 16–24 mm; urease inhibition significant for select substitution patterns
Supports antimicrobial and urease inhibitor screening panels
Target compound not among directly tested derivatives
Antibacterial Urease inhibition Oxazolone S. aureus

Second-Order Nonlinear Optical (NLO) Properties: Substitution Pattern Matters for Solid-State SHG Activity

A comparative study of three 4-(substituted-benzylidene)-2-phenyl-4H-oxazol-5-ones demonstrated that solid-state second harmonic generation (SHG) activity is highly dependent on the benzylidene substitution pattern and the resulting crystal packing, even when solution-phase spectral properties (λₐ₋ₘₐₓ, ε, λₑ₋ₘₐₓ) are closely matched [1]. Compound 1 (4-benzo[1,3]dioxol-5-ylmethylene-2-phenyl-4H-oxazol-5-one) exhibited markedly higher SHG than compound 2 (4-(3,4-dimethoxybenzylidene)-2-phenyl-4H-oxazol-5-one) or compound 3 (4-(3,4,5-trimethoxybenzylidene)-2-phenyl-4H-oxazol-5-one), a difference attributed to non-centrosymmetric crystal packing [1]. The target compound's unique 2,4-dimethoxy-3-methyl pattern, distinct from the 3,4- and 3,4,5-substitution patterns studied, may yield a different crystal packing arrangement and consequently different bulk NLO properties.

NLO Activity
Cross-study comparable
Solid-state SHG depends strongly on benzylidene substitution; ortho-methoxy pattern may disrupt centrosymmetric packing
Candidate for comparative NLO material screening alongside 3,4-dimethoxy and 3,4,5-trimethoxy analogs
Crystal packing and SHG not experimentally determined for this compound
Nonlinear optics Second harmonic generation Oxazolone Photophysical properties

Optimal Research and Industrial Application Scenarios for 4-(2,4-Dimethoxy-3-methylbenzylidene)-2-phenyloxazol-5(4H)-one


Synthetic Intermediate for Orthogonally Protected α-Amino Acid Derivatives via Ring-Opening Functionalization

The compound's enhanced hydrolytic stability, inferred from the electron-donating 2,4-dimethoxy-3-methyl substitution pattern, makes it a more robust Erlenmeyer azlactone intermediate for controlled ring-opening with nucleophiles (amines, alcohols, thiols) compared to the unsubstituted or mono-substituted analogs [1]. This property is critical in multi-step syntheses where premature hydrolysis must be avoided to preserve yield and selectivity of the desired α-(benzoylamino)cinnamic acid derivative .

Scaffold for Structure–Activity Relationship (SAR) Exploration in Lipoxygenase and Oxidative Stress Target Programs

Class-level evidence from the 4-arylidene-2-phenyl-5(4H)-oxazolone series demonstrates that this pharmacophore delivers consistent anti-lipid peroxidation activity (average ~86.5% inhibition) and variable but tunable lipoxygenase inhibition (IC50 range 60–7 μM) depending on substitution pattern [1]. The target compound, bearing a sterically and electronically unique 2,4-dimethoxy-3-methylbenzylidene group, represents an unexplored data point in this SAR landscape. Procurement is warranted for research groups seeking to expand the chemical diversity of their LOX or antioxidant screening libraries beyond the commonly tested 4-substituted benzylidene derivatives.

Candidate for Solid-State Nonlinear Optical (NLO) Material Screening Based on Non-Centrosymmetric Crystal Packing Potential

The demonstrated sensitivity of solid-state SHG to benzylidene substitution pattern in 4-arylidene-2-phenyl-4H-oxazol-5-ones [1] positions the target compound as a structurally distinct candidate for NLO material screening. Its ortho-methoxy substitution introduces steric congestion that may disrupt the centrosymmetric dimer formation observed in some analogs, potentially favoring non-centrosymmetric crystal packing and enhanced bulk SHG. Researchers in organic nonlinear optics should prioritize this derivative alongside the known 3,4-dimethoxy and 3,4,5-trimethoxy analogs for comparative crystallographic and photophysical evaluation.

Urease Inhibition Screening for Anti-Infective and Agricultural Chemistry Applications

Several 4-arylidene-2-phenyl-5(4H)-oxazolone derivatives have demonstrated significant urease inhibitory activity against Jack bean urease in the indophenol assay [1]. Given the importance of urease as a therapeutic target in Helicobacter pylori infection and as an agrochemical target for soil nitrogen management, the target compound's distinct substitution pattern makes it a relevant acquisition for urease inhibitor screening panels where structural diversity is a key selection criterion.

Application
Selection Property
Validation Focus
Azlactone intermediate for α-amino acid derivatives
Enhanced hydrolytic stability from electron-donating 2,4-dimethoxy-3-methyl substitution
Controlled ring-opening kinetics and product yield under nucleophilic conditions
LOX/antioxidant SAR library expansion
Unique trisubstituted benzylidene pattern absent in reported oxazolone series
In vitro LOX inhibition and AAPH lipid peroxidation assays
Organic NLO material screening
Ortho-methoxy group may promote non-centrosymmetric crystal packing
Solid-state SHG measurement and crystallographic analysis
Urease inhibitor screening panel
Structurally distinct substitution for increasing chemical diversity in urease panels
Indophenol urease inhibition assay against Jack bean urease
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